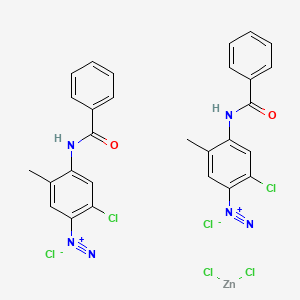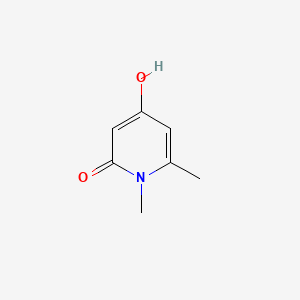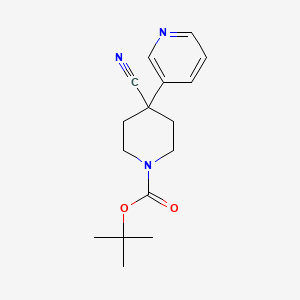
L-703,664 succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-703,664 succinate is a selective 5-HT1D receptor agonist. It is known for its high selectivity over other 5-HT receptor subtypes and other receptors, making it a valuable tool in scientific research . The compound has a molecular formula of C16H24N4O2S.C4H6O4 and a molecular weight of 454.54 .
Mechanism of Action
Target of Action
The primary target of L-703,664 succinate is the 5-HT1D receptor . This receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin. It is a G protein-coupled receptor (GPCR) that inhibits the release of serotonin, dopamine, and acetylcholine in the brain .
Mode of Action
This compound acts as an agonist for the 5-HT1D receptor . This means it binds to this receptor and activates it, mimicking the action of the natural ligand, serotonin. The activation of the 5-HT1D receptor by this compound leads to a series of intracellular events, including the inhibition of adenylate cyclase activity and the decrease in the production of cAMP .
Biochemical Pathways
The activation of the 5-HT1D receptor by this compound affects several biochemical pathways. The most significant of these is the inhibition of adenylate cyclase activity , leading to a decrease in the production of cyclic adenosine monophosphate (cAMP) . This reduction in cAMP levels affects various downstream signaling pathways, including those involved in the regulation of mood, appetite, and sleep .
Result of Action
The activation of the 5-HT1D receptor by this compound can lead to various molecular and cellular effects. These include the inhibition of neurotransmitter release and the modulation of neuronal excitability . These effects can influence various physiological processes, such as mood regulation, appetite control, and sleep-wake cycles .
Biochemical Analysis
Biochemical Properties
L-703,664 succinate interacts with the 5-HT1D receptor, a subtype of the 5-HT receptor, which is a family of G protein-coupled receptors activated by the neurotransmitter serotonin . The compound displays selectivity over other 5-HT receptor subtypes and other receptors, including adenosine, adrenergic, excitatory amino acids, dopamine, histamine, muscarinic, nicotinic, and opiate receptors .
Cellular Effects
The cellular effects of this compound are primarily mediated through its interaction with the 5-HT1D receptor
Molecular Mechanism
The molecular mechanism of action of this compound involves its function as a 5-HT1D receptor agonist Agonists are substances that bind to specific receptors and trigger a response in the cell In this case, this compound binds to the 5-HT1D receptor, triggering a cellular response
Preparation Methods
The synthesis of L-703,664 succinate involves several steps. One of the key synthetic routes includes the reaction of N,N-dimethyl-5-[(5-methyl-1,1-dioxido-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indole-3-ethanamine with succinic acid . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
L-703,664 succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
L-703,664 succinate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool to study the 5-HT1D receptor and its interactions with other molecules.
Biology: The compound is used to investigate the role of 5-HT1D receptors in various biological processes.
Medicine: Research involving this compound contributes to the understanding of diseases and conditions related to the 5-HT1D receptor, potentially leading to the development of new therapeutic agents.
Industry: The compound is used in the development and testing of new drugs and chemical products
Comparison with Similar Compounds
L-703,664 succinate is unique in its high selectivity for the 5-HT1D receptor compared to other similar compounds. Some similar compounds include:
Sumatriptan: Another 5-HT1D receptor agonist, but with different selectivity and pharmacokinetic properties.
Rizatriptan: Similar to sumatriptan, but with variations in receptor affinity and clinical applications.
Zolmitriptan: Another compound targeting the 5-HT1D receptor, used primarily in the treatment of migraines.
This compound stands out due to its specific selectivity and the detailed understanding of its interactions with the 5-HT1D receptor .
Properties
IUPAC Name |
butanedioic acid;N,N-dimethyl-2-[5-[(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)methyl]-1H-indol-3-yl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2S.C4H6O4/c1-18(2)7-6-14-11-17-16-5-4-13(10-15(14)16)12-20-9-8-19(3)23(20,21)22;5-3(6)1-2-4(7)8/h4-5,10-11,17H,6-9,12H2,1-3H3;1-2H2,(H,5,6)(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXRLNXDMGIORD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(S1(=O)=O)CC2=CC3=C(C=C2)NC=C3CCN(C)C.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-[2-amino-4-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B599779.png)

![3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B599782.png)
![(4'-Butyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B599783.png)
